4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a highly functionalized, N-methylated heterocyclic building block characterized by a fixed tautomeric state and dual orthogonal reactivity centers. The C3 carboxylic acid enables standard amide coupling and esterification, while the C4 bromine serves as a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. By locking the nitrogen in the N1-methylated form, this compound eliminates the tautomerization inherent to unsubstituted pyrazoles, providing a predictable and reproducible scaffold for the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials [1].
Substituting this exact compound with its unmethylated analog, 4-bromo-1H-pyrazole-3-carboxylic acid, introduces severe tautomeric instability that requires additional protection-deprotection steps and often results in regioisomeric mixtures during N-alkylation, drastically reducing overall yield. Conversely, substituting with the unbrominated analog, 1-methyl-1H-pyrazole-3-carboxylic acid, eliminates the critical C4 cross-coupling handle, preventing late-stage diversification and severely impacting target binding affinity in medicinal applications. For procurement, sourcing the pre-methylated, pre-brominated 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid directly bypasses these synthetic bottlenecks, ensuring high-fidelity downstream coupling and predictable pharmacokinetic profiles [1].
The synthesis of N-methylated pyrazoles from unmethylated precursors typically yields a mixture of regioisomers. Alkylating 4-bromo-1H-pyrazole-3-carboxylic acid derivatives produces both the desired 1,3-isomer and the unwanted 1,5-isomer, often resulting in up to a 43.7% yield loss to the 1,5-isomer. Procuring 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid directly bypasses this non-selective step, providing 100% of the desired 1,3-regioisomer and eliminating the need for complex chromatographic separation [1].
| Evidence Dimension | Yield of desired 1,3-regioisomer |
| Target Compound Data | 100% pure 1,3-isomer (via direct procurement) |
| Comparator Or Baseline | In-situ methylation of 4-bromo-1H-pyrazole-3-carboxylic acid |
| Quantified Difference | ~43.7% yield loss avoided |
| Conditions | Standard N-methylation vs. direct sourcing |
Direct procurement of the pre-methylated scaffold prevents massive yield losses and process bottlenecks associated with regioisomer separation.
In the development of phenethylpiperazine amide 5-HT2A receptor antagonists, the C4-bromine atom of the pyrazole core is critical for target binding. Studies demonstrate that utilizing 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid as the core scaffold maintains the baseline receptor affinity, whereas substitution with the unbrominated analog (1-methyl-1H-pyrazole-3-carboxylic acid) results in a 10-fold loss in 5-HT2A binding affinity [1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
| Target Compound Data | Maintained baseline affinity (e.g., Ki = 3.6 nM for derived amides) |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-3-carboxylic acid (unbrominated analog) |
| Quantified Difference | 10-fold reduction in receptor affinity without the C4-bromine |
| Conditions | In vitro 5-HT2A receptor binding assay |
The C4-bromine is a structural requirement for maintaining pharmacological potency in specific neuroreceptor targets, making unbrominated substitutes unviable.
The N-methyl group in 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid locks the pyrazole into a single tautomeric form, allowing for direct amide couplings at the C3-carboxylic acid. When reacted with complex secondary amines using standard coupling reagents like HATU, this compound achieves rapid conversion. In contrast, using the unmethylated 4-bromo-1H-pyrazole-3-carboxylic acid often requires prior N-protection to prevent competitive N-acylation, adding two synthetic steps (protection and deprotection) to the workflow [1].
| Evidence Dimension | Number of synthetic steps for amide formation |
| Target Compound Data | 1 step (direct coupling) |
| Comparator Or Baseline | Unmethylated 4-bromo-1H-pyrazole-3-carboxylic acid |
| Quantified Difference | Saves 2 synthetic steps (protection and deprotection) |
| Conditions | HATU-mediated amide coupling with secondary amines |
Utilizing the N-methylated building block directly accelerates library synthesis and reduces reagent overhead in drug discovery programs.
The compound is directly utilized as a core scaffold in the development of phenethylpiperazine amides targeting the 5-HT2A receptor. The C4-bromine provides essential steric and electronic properties for receptor binding, while the C3-carboxylic acid enables rapid HATU-mediated coupling with piperazine derivatives, making it the exact required precursor for this class of neuropharmacological agents [1].
In medicinal chemistry programs requiring extensive SAR exploration, the C4-bromine serves as an effective leaving group for Suzuki-Miyaura and Stille cross-coupling reactions. The N-methyl group ensures that the pyrazole ring does not interfere with the palladium catalyst or require transient protecting groups, allowing for late-stage arylation or heteroarylation [1].
The predictable reactivity and fixed tautomerism of this N-methylated pyrazole make it an excellent building block for agrochemical active ingredients and functional materials. Its ability to undergo orthogonal reactions—amide bond formation at C3 and carbon-carbon bond formation at C4—streamlines the synthesis of complex, multi-ring systems without the yield penalties associated with regioisomeric mixtures [1].
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